Isoxepac-d6 is a deuterated derivative of isoxepac, a compound recognized for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. The molecular formula of Isoxepac-d6 is , with a molecular weight of approximately 274.30 g/mol. This compound is classified as a dibenzo[b,e]oxepin derivative, which is significant in medicinal chemistry due to its structural features that allow interaction with biological targets.
Isoxepac-d6 can be synthesized through various chemical methods, primarily involving reactions of substituted phenylacetic acids and phthalides. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is utilized in both research and pharmaceutical development due to its stable isotope labeling properties, which enhance analytical precision in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of Isoxepac-d6 involves several critical steps:
These methods ensure high yields and purity levels, with reported yields exceeding 96% in some cases.
Isoxepac-d6 possesses a complex molecular structure characterized by its dibenzo[b,e]oxepin framework. Key structural data include:
These identifiers facilitate the compound's recognition in chemical databases and literature.
Isoxepac-d6 can undergo various chemical transformations:
The nature of these reactions allows for the modification of Isoxepac-d6, enabling the synthesis of analogs with potentially enhanced biological activity.
Isoxepac-d6 exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, Isoxepac-d6 reduces the production of prostaglandins, leading to decreased inflammation and pain relief .
Isoxepac-d6 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various applications.
Isoxepac-d6 has diverse applications across multiple scientific fields:
The versatility of Isoxepac-d6 underscores its importance in both academic research and industrial applications.
Isoxepac-d6 (systematic name: 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid-d6) is a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac. Its molecular formula is C₁₆H₆D₆O₄, with a molecular weight of 274.30 g/mol, reflecting the replacement of six hydrogen atoms with deuterium (²H) at the acetyl group positions [1] [7]. The compound carries the CAS Registry Number 2012598-71-7, distinguishing it from its non-deuterated analog (CAS 55453-87-7). Structurally, Isoxepac-d6 features a dibenzo[b,e]oxepin core with a deuterated acetic acid moiety at position 2 and a ketone at position 11. The deuterium atoms are specifically incorporated at the methylene groups of the acetic acid side chain, as confirmed by its SMILES notation: O=C1C2=CC(CC(O)=O)=CC=C2OC([²H])([²H])C3=C([²H])C([²H])=C([²H])C([²H])=C31 [1]. This strategic deuteration aims to preserve the parent compound's steric and electronic properties while altering its metabolic profile.
Table 1: Key Identifiers of Isoxepac-d6 and Its Parent Compound
Property | Isoxepac-d6 | Isoxepac (Non-deuterated) |
---|---|---|
CAS Number | 2012598-71-7 | 55453-87-7 |
Molecular Formula | C₁₆H₆D₆O₄ | C₁₆H₁₂O₄ |
Molecular Weight | 274.30 g/mol | 268.26 g/mol |
IUPAC Name | 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid-d6 | 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid |
Core Structure | Dibenzo[b,e]oxepin with deuterated acetic acid side chain | Identical core without deuterium |
The development of deuterated NSAIDs traces back to the 1970s, when stable isotopes like deuterium emerged as tools to study drug metabolism. Early research leveraged deuterium labeling to investigate metabolic pathways of existing NSAIDs through isotopic tracing and mass spectrometry [2] [4]. By the late 1970s, seminal reviews highlighted deuterium's potential beyond analytical applications, noting its ability to modulate pharmacokinetics through the kinetic isotope effect (KIE) [4]. This foundational work catalyzed interest in deuterated analogs of established drugs, including NSAIDs like Isoxepac.
Isoxepac itself was initially developed as a non-steroidal anti-inflammatory agent with analgesic properties, acting as a prostaglandin synthase inhibitor [5]. Its deuterated version, Isoxepac-d6, represents an evolution in NSAID design—retaining the parent compound's anti-inflammatory mechanism while potentially optimizing metabolic stability. The synthesis of Isoxepac-d6 aligns with a broader trend in medicinal chemistry where deuteration mitigates rapid oxidative metabolism, a common limitation of first-generation NSAIDs [2].
Stable isotope labeling, particularly deuterium incorporation, serves multiple critical roles in pharmaceutical research:
In drug development, deuterated compounds occupy a unique niche between new chemical entities and prodrugs. Isoxepac-d6 exemplifies this balance—leveraging known pharmacology while offering improved analytical utility and metabolic insights [7].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: